molecular formula C16H22O B14345467 1-Ethoxy-4-phenylbicyclo[2.2.2]octane CAS No. 91949-44-9

1-Ethoxy-4-phenylbicyclo[2.2.2]octane

Cat. No.: B14345467
CAS No.: 91949-44-9
M. Wt: 230.34 g/mol
InChI Key: HGESQXJMBULPCR-UHFFFAOYSA-N
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Description

1-Ethoxy-4-phenylbicyclo[2.2.2]octane is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with an ethoxy group at position 1 and a phenyl group at position 4. The bicyclo[2.2.2]octane framework imparts significant steric constraints and electronic effects, which influence reactivity and physical properties. The ethoxy group (electron-donating) and phenyl group (aromatic, mildly electron-withdrawing) create a unique electronic environment, making this compound relevant in medicinal chemistry and materials science .

Properties

CAS No.

91949-44-9

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

1-ethoxy-4-phenylbicyclo[2.2.2]octane

InChI

InChI=1S/C16H22O/c1-2-17-16-11-8-15(9-12-16,10-13-16)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3

InChI Key

HGESQXJMBULPCR-UHFFFAOYSA-N

Canonical SMILES

CCOC12CCC(CC1)(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-phenylbicyclo[2.2.2]octane typically involves the reaction of ethyl bromide with 4-phenylbicyclo[2.2.2]octane-1-ol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-phenylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethoxy-4-phenylbicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-phenylbicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and phenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The bicyclic structure provides stability and enhances the compound’s ability to interact with multiple sites on the target molecule .

Comparison with Similar Compounds

Substituent Effects at Position 1 and 4

Substituents at positions 1 and 4 significantly alter steric and electronic profiles. Below is a comparative analysis:

Compound Name Substituents (Position 1/4) Molecular Formula Molecular Weight Key Properties/Reactivity
This compound OEt / Ph C₁₅H₁₈O 214.3 Moderate polarity; ethoxy stabilizes radicals, phenyl enhances rigidity
1-Iodo-4-phenylbicyclo[2.2.2]octane I / Ph C₁₄H₁₇I 312.19 High molecular weight; iodine enables nucleophilic substitution or cross-coupling
1-Fluoro-4-phenylbicyclo[2.2.2]octane F / Ph C₁₃H₁₅F 190.26 Electronegative fluorine increases polarity; potential for C-F bond functionalization
1-Methoxycarbonyl-4-phenylbicyclo[2.2.2]octane CO₂Me / Ph C₁₅H₁₆O₂ 228.29 Ester group enhances solubility; reactive toward hydrolysis or reduction
1-Hydroxy-4-phenylbicyclo[2.2.2]octane OH / Ph C₁₃H₁₆O 188.26 Hydrogen bonding capability; acidic proton enables derivatization

Electronic and Steric Influences

  • Electron-Donating Groups (e.g., OEt, OMe) : Stabilize radical intermediates and enhance solubility in polar solvents. The ethoxy group in this compound may facilitate radical-mediated rearrangements, as seen in related bicyclo[2.2.2]octane systems .
  • Electron-Withdrawing Groups (e.g., CO₂Me, F) : Increase electrophilicity at the scaffold. For example, 1-methoxycarbonyl derivatives are prone to nucleophilic attack at the ester carbonyl .
  • Steric Effects : Bulky substituents like phenyl restrict conformational flexibility. In 1-fluoro-4-phenylbicyclo[2.2.2]octane, the small fluorine atom minimizes steric hindrance, allowing easier access for reagents .

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